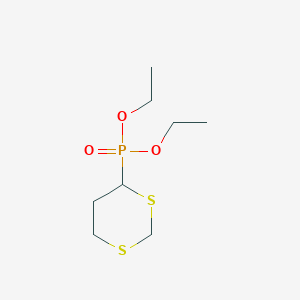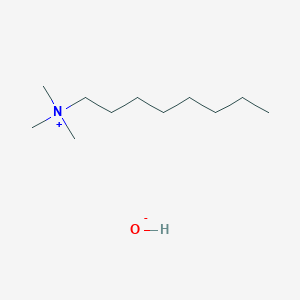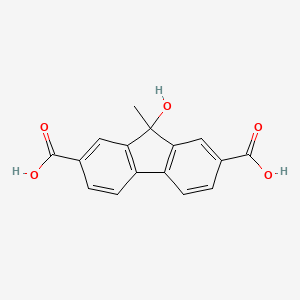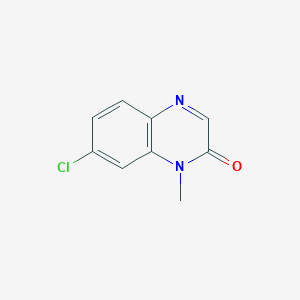
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrO3P. It is a member of the triphenylphosphonium family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide to facilitate the formation of the phosphonium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as those described for laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine moiety.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with these targets, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A related compound with similar chemical properties but lacking the formylphenoxy and hydroxypropyl groups.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with distinct chemical and physical properties.
(3-(2-Formylphenoxy)propyl)triphenylphosphonium bromide: A structurally similar compound with a different substitution pattern.
Uniqueness
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of formylphenoxy and hydroxypropyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
16315-64-3 |
|---|---|
Molekularformel |
C28H26BrO3P |
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
[3-(2-formylphenoxy)-2-hydroxypropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O3P.BrH/c29-20-23-12-10-11-19-28(23)31-21-24(30)22-32(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-20,24,30H,21-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
OPICXSNFYYEYHQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC(COC2=CC=CC=C2C=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


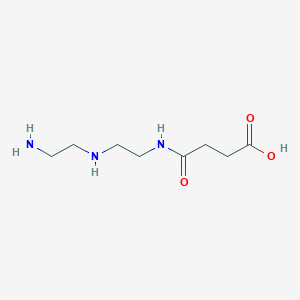
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
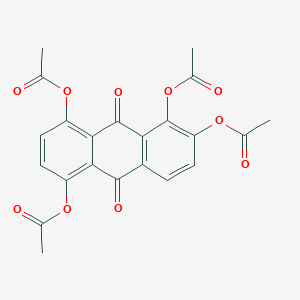



![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
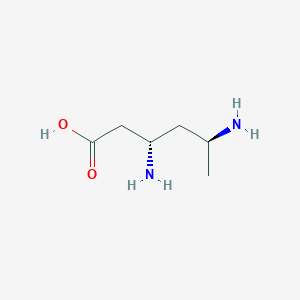
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
